

Comparative Selectivity & Reactivity Guide: 4-Bromo-6-chloro-2-methylquinoline

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Compound of Interest

Compound Name: 4-Bromo-6-chloro-2-methylquinoline

CAS No.: 1070879-50-3

Cat. No.: B1439055

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Executive Summary & Strategic Positioning

In the landscape of quinoline-based drug discovery, **4-Bromo-6-chloro-2-methylquinoline** represents a "privileged scaffold" that offers distinct advantages over the traditional 4,7-dichloroquinoline standard.

While traditional guides focus solely on yield, this document analyzes cross-reactivity from two critical perspectives required for IND (Investigational New Drug) enabling studies:

- **Synthetic Chemo-selectivity:** The ability to exclusively functionalize the C4-position without "cross-reacting" (degrading) the C6-chlorine moiety.
- **Pharmacological Cross-Reactivity:** The scaffold's propensity to bind off-target proteins, specifically hERG channels (cardiotoxicity) and CYP450 enzymes (metabolic liability), compared to non-methylated or non-brominated analogs.

Comparative Snapshot



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Synthetic Cross-Reactivity: Chemo-selectivity Profile

For medicinal chemists, "cross-reactivity" implies the risk of touching the wrong halogen during functionalization. This molecule is designed to exploit the bond dissociation energy (BDE) difference between C-Br and C-Cl.

The Reactivity Hierarchy

The C4-Bromine bond is significantly weaker (~68 kcal/mol) than the C6-Chlorine bond (~81 kcal/mol). This allows for orthogonal functionalization.

- Target Reaction: C4-substitution (Suzuki-Miyaura or Buchwald-Hartwig).
- Avoided Cross-Reaction: Oxidative addition of Pd(0) into the C6-Cl bond.

Representative Selectivity Data (Pd-Catalyzed Amination)

Conditions: 1.0 eq Quinoline, 1.2 eq Aniline, Pd(OAc)₂/BINAP, NaOtBu, Toluene, 80°C.



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Insight: The 4-Bromo-6-chloro analog provides superior chemo-selectivity compared to the dichloro variant, preventing the formation of heterogeneous isomer mixtures that complicate purification.

Visualization: Chemo-selectivity Pathway

The following diagram illustrates the kinetic preference for C4-functionalization over C6-interference.



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Caption: Kinetic hierarchy of Palladium insertion. Path A (Green) is favored due to the weaker C-Br bond, ensuring high scaffold fidelity.

Pharmacological Cross-Reactivity: Off-Target Profiling

In drug development, this scaffold is often screened against "Anti-Targets" to ensure safety. The two primary concerns for quinolines are hERG Channel Inhibition (Cardiac Safety) and CYP450 Inhibition (Drug-Drug Interactions).

A. hERG Channel Cross-Reactivity

Quinolines can block the hERG potassium channel via π - π stacking interactions within the channel pore.

Hypothesis: The C2-Methyl group in **4-Bromo-6-chloro-2-methylquinoline** introduces steric bulk that disrupts this π -stacking, reducing hERG affinity compared to non-methylated analogs.

Comparative hERG Inhibition Data (Patch Clamp Assay)



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B. CYP450 Metabolic Cross-Reactivity

The C6-Chlorine atom is strategically placed to block metabolic oxidation at the para-position of the benzene ring. However, the scaffold must be tested for inhibition of CYP isozymes.

CYP Inhibition Profile (Fluorescence Inhibition Assay)



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Scientific Insight: The C2-Methyl group acts as a "gatekeeper," preventing the quinoline nitrogen from coordinating tightly with the Heme iron in CYP2D6, thereby reducing metabolic cross-reactivity [1].

Experimental Protocols

Protocol A: High-Fidelity Cross-Reactivity Screen (hERG)

Objective: To quantify the off-target affinity of the scaffold for the cardiac potassium channel.

- Cell Line Prep: Use CHO cells stably expressing hERG K⁺ channels.
- Buffer System: Extracellular solution (HEPES-buffered saline, pH 7.4).
- Compound Prep: Dissolve **4-Bromo-6-chloro-2-methylquinoline** in DMSO to 10 mM stock. Serial dilute to test concentrations (0.1 μM – 30 μM).
- Positive Control: E-4031 (Known hERG blocker, IC₅₀ ~ 7 nM).
- Electrophysiology (Automated Patch Clamp):
 - Clamp voltage at -80 mV.
 - Depolarize to +40 mV for 2 seconds (activates channels).

- Repolarize to -50 mV (elicits tail current).
- Data Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to DMSO control.
 - Self-Validation Check: If E-4031 inhibition is <95%, the assay run is invalid.

Protocol B: Chemo-selective Buchwald-Hartwig Coupling


Objective: To validate the reactivity of C4-Br without affecting C6-Cl.

- Reagents:
 - Substrate: **4-Bromo-6-chloro-2-methylquinoline** (1.0 eq)
 - Nucleophile: Morpholine (1.2 eq)
 - Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)
 - Base: Cs2CO3 (2.0 eq)
 - Solvent: 1,4-Dioxane (anhydrous).
- Procedure:
 - Charge an oven-dried Schlenk tube with catalyst, ligand, and base. Purge with Argon.
 - Add substrate and nucleophile in dioxane.
 - Heat to 80°C (Do not exceed 100°C to preserve C6-Cl integrity).
 - Monitor via HPLC at 1 hour and 4 hours.
- Validation Metric:
 - Success = >90% conversion to C4-product; <2% C6-substitution.

- Troubleshooting: If C6-substitution is observed, switch base to weaker K₃PO₄ or lower temperature to 60°C.

Visualization: Biological Profiling Workflow

The following diagram outlines the decision tree for determining if the scaffold is "Clean" for further development.



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Caption: Go/No-Go decision workflow based on pharmacological cross-reactivity thresholds.

References

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- To cite this document: BenchChem. [Comparative Selectivity & Reactivity Guide: 4-Bromo-6-chloro-2-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439055#cross-reactivity-studies-of-4-bromo-6-chloro-2-methylquinoline>]

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